dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
This compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted at the 2-position with a 2-fluorobenzoylamino group and at the 3,4-positions with dimethyl ester moieties. The dimethyl esters contribute to moderate lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5S/c1-24-17(22)10-7-8-12-13(10)14(18(23)25-2)16(26-12)20-15(21)9-5-3-4-6-11(9)19/h3-6,10H,7-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVSCDDKXROHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents at the 2-amino position and ester groups (Table 1).
Table 1. Structural Comparison of Selected Analogs
Impact of Substituents on Physicochemical Properties
- Fluorine vs. Hydroxy/Methyl Groups : The 2-fluorobenzoyl group in the target compound likely increases electronegativity and metabolic stability compared to the hydroxybenzylidene group in ’s Schiff base analog, which may exhibit lower lipophilicity and higher polarity .
- Ester Groups : Dimethyl esters (target compound) reduce molecular weight and increase hydrophilicity compared to diethyl esters (), which may enhance solubility but reduce membrane permeability .
Q & A
Q. Q1: What are the recommended synthetic routes for preparing dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Route : A multi-step approach is typically employed, starting with cyclopenta[b]thiophene derivatives. For example, a cyclocondensation reaction using 1,4-dioxane as a solvent and benzoylisothiocyanate derivatives (e.g., 2-fluorobenzoyl chloride) can introduce the fluorinated amide group .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves steric hindrance in the cyclopenta-thiophene core .
Q. Q2: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign signals for the fluorobenzoyl group (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclopenta-thiophene CH₂ at δ 2.5–3.5 ppm). Overlapping signals in the cyclopenta ring may require 2D NMR (COSY, HSQC) .
- X-ray Crystallography : Resolves dihedral angles between the thiophene and fluorobenzoyl moieties, critical for understanding π-π stacking in materials science applications .
- Computational Analysis : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Q. Q3: What are the key solubility and stability considerations for handling this compound in laboratory settings?
Methodological Answer:
- Solubility : The ester groups enhance solubility in chlorinated solvents (e.g., DCM), while the fluorobenzoyl group reduces aqueous solubility. Pre-saturate solvents with nitrogen to prevent hydrolysis .
- Stability :
Advanced Research Questions
Q. Q4: How does the fluorobenzoyl substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing fluorine atom activates the amide group for nucleophilic substitution but deactivates the thiophene ring for electrophilic attacks.
- Experimental Design :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids. Monitor regioselectivity via LC-MS .
- Contradictions : Competing side reactions (e.g., ester hydrolysis) require pH control (buffered conditions at pH 7–8) .
Q. Q5: What computational tools are effective for modeling reaction pathways involving this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian 16 with M06-2X/6-311+G(d,p) basis set to map transition states in cyclization steps .
- Machine Learning : Train models on ICReDD’s reaction databases to predict optimal conditions (e.g., solvent, temperature) for novel derivatizations .
Q. Q6: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:
Q. Q7: What interdisciplinary applications exist for this compound beyond organic synthesis?
Methodological Answer:
- Materials Science : The thiophene core’s conjugated system enables use in organic semiconductors. Fabricate thin films via spin-coating and characterize conductivity with four-probe measurements .
- Environmental Chemistry : Study photodegradation byproducts using HPLC-TOF-MS to assess ecological toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
